molecular formula C10H10N2O3 B2956473 (2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID CAS No. 89890-92-6

(2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID

Cat. No.: B2956473
CAS No.: 89890-92-6
M. Wt: 206.201
InChI Key: XPTTTXYUXTWABR-UITAMQMPSA-N
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Description

(2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. This molecule is an acetamido-functionalized acrylic acid derivative incorporating a pyridin-3-yl ring. The pyridine moiety is a well-known bioisostere for benzene rings, often used in medicinal chemistry to improve a compound's pharmacokinetic properties and its ability to form hydrogen bonds with biological targets . As a specialized building block, this compound is designed for use in chemical synthesis, particularly in the development of novel heterocyclic compounds for pharmaceutical and agrochemical research. Its structure suggests potential application in creating more complex molecules for biological evaluation, such as antibacterial agents, given that similar 3-(pyridine-3-yl) structures have been explored in the design of new antibacterial compounds like the 3-(pyridine-3-yl)-2-oxazolidinone derivatives . Researchers can utilize this reagent to incorporate both a hydrogen-bonding acetamido group and a heteroaromatic pyridine system into target molecules. The product is supplied with a certificate of analysis to ensure its identity and purity for research purposes.

Properties

IUPAC Name

(Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTTTXYUXTWABR-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CN=CC=C1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID typically involves the reaction of pyridine derivatives with acetamido compounds under specific conditions. One common method involves the use of a base to deprotonate the acetamido group, followed by the addition of the pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Pyridine’s nitrogen may act as a hydrogen-bond acceptor, influencing crystal packing or biological interactions .

Synthetic Routes: Analogous β-heteroaryl-α,β-didehydro-α-amino acids are synthesized via condensation of aromatic amines with α,β-unsaturated precursors in acetic acid, suggesting similar methods for the target compound .

Physicochemical and Analytical Comparisons

  • LCMS/HPLC : Pyridine-containing analogs (e.g., ) exhibit LCMS peaks at m/z 366 [M+H]⁺ and HPLC retention times ~1.26 minutes (TFA-based conditions), suggesting similar analytical protocols could apply to the target compound .
  • Hydrogen Bonding : The acetamido group (N–H, C=O) and pyridine N-atom may form intermolecular hydrogen bonds, as observed in Etter’s graph-set analysis for analogous crystals .

Biological Activity

(2Z)-2-Acetamido-3-(pyridin-3-yl)prop-2-enoic acid, also known as a pyridine derivative, has garnered interest in both chemistry and biochemistry due to its unique structural features and potential biological activities. The compound's acetamido group and pyridine ring contribute to its reactivity and interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is (Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid, with the molecular formula C10H10N2O3C_{10}H_{10}N_2O_3 and a molecular weight of 202.20 g/mol. It features an acetamido functional group that can engage in hydrogen bonding, along with a pyridine ring that allows for π-π stacking interactions.

PropertyValue
IUPAC Name(Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid
Molecular FormulaC10H10N2O3
Molecular Weight202.20 g/mol
CAS Number89890-92-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The acetamido group can form hydrogen bonds with amino acids in proteins, while the pyridine ring can participate in π-interactions, modulating the activity of enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites.
  • Antimicrobial Activity : Studies suggest potential antibacterial effects against various pathogens.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential, particularly in models of chronic inflammation where it may reduce pro-inflammatory cytokine production.

3. Anticancer Properties

Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Several case studies highlight the compound's biological activity:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various concentrations of this compound against E. coli. Results indicated a significant inhibition zone at concentrations above 100 µg/mL.
    Concentration (µg/mL)Inhibition Zone (mm)
    508
    10012
    20018
  • Cytotoxicity Assay : In vitro assays on MCF-7 breast cancer cells showed that the compound reduced cell viability with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent.

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